N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Description
Properties
Molecular Formula |
C17H16FN5O4 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-[9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16FN5O4/c18-11-10(6-24)27-17(13(11)25)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11+,13-,17-/m1/s1 |
InChI Key |
VYUHZFMIVSJGRA-WYFUGZQLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]([C@H](O4)CO)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
Origin of Product |
United States |
Preparation Methods
General Overview of Synthesis Strategies
The synthesis of such nucleoside-like compounds typically involves:
- Construction of the purine core followed by functionalization at specific positions.
- Preparation of the tetrahydrofuran moiety with desired substituents such as fluorine, hydroxyl, and hydroxymethyl groups.
- Coupling of the tetrahydrofuran derivative with the purine scaffold via suitable linkers or direct attachment.
- Final amide formation through acylation with benzoyl derivatives.
The complexity arises from stereochemical requirements, especially the multiple chiral centers (2R,3S,4R,5R) in the tetrahydrofuran ring.
Synthesis of the Tetrahydrofuran Ring with Fluoro and Hydroxymethyl Substituents
- Starting Material: The synthesis of the tetrahydrofuran ring often begins with carbohydrate derivatives or protected sugars.
- Fluorination: Selective fluorination at the 4-position is achieved via electrophilic or nucleophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST), under conditions that favor stereoselectivity.
- Hydroxymethyl Introduction: The hydroxymethyl group at the 5-position can be introduced via formaldehyde addition or via hydroxymethylation of the ring.
Reference: Literature indicates that fluorination of carbohydrate derivatives can be achieved with high stereoselectivity using reagents like NFSI, especially in the presence of chiral auxiliaries or catalysts to control stereochemistry.
Synthesis of the Purine Base
- Construction of the purine core often involves cyclization of suitably substituted imidazole derivatives.
- Functionalization at N-9: The attachment of the tetrahydrofuran ring at the N-9 position is typically achieved via nucleophilic substitution or coupling reactions, such as Mitsunobu reactions or direct nucleophilic attack on activated purine derivatives.
Reference: The synthesis of purine derivatives with specific substitutions at N-9 has been described using chlorinated purines reacting with nucleophilic sugar derivatives under Mitsunobu conditions, enabling stereoselective attachment.
Coupling of the Tetrahydrofuran Derivative to the Purine Core
- Activation of the purine: Using chlorinated or brominated purines to facilitate nucleophilic attack.
- Coupling reaction: The tetrahydrofuran derivative, bearing a hydroxyl group, reacts with the activated purine under conditions such as TBAF (tetrabutylammonium fluoride) or other fluoride sources to promote nucleophilic substitution.
- Stereoselectivity: Achieved through the choice of protecting groups and reaction conditions to preserve stereochemistry.
Reference: Similar coupling strategies have been employed in nucleoside analog synthesis, where protected sugar derivatives are coupled to purine bases to generate the desired nucleoside structures.
Final Amide Formation
- The benzamide moiety is introduced via acylation of the amino group on the purine or attached linker.
- Reagents: Common acylation reagents include benzoyl chloride or benzoyl anhydride, with bases such as pyridine or triethylamine to facilitate the reaction.
- Conditions: Typically performed in inert solvents like dichloromethane or dimethylformamide (DMF) at low temperatures to control reactivity.
Reference: The benzamide group is often introduced in late-stage synthesis to avoid interfering with sensitive functional groups on the nucleoside core.
Stereochemical Control and Purification
Given the multiple stereocenters, stereoselective synthesis often involves:
- Use of chiral auxiliaries or chiral catalysts.
- Stereoselective fluorination and hydroxymethylation steps.
- Purification via chromatography techniques such as flash chromatography or preparative HPLC to isolate stereoisomers.
Summary of Key Data and Reaction Conditions
| Step | Reagents | Conditions | Stereochemical Control | Notes |
|---|---|---|---|---|
| Fluorination of tetrahydrofuran | NFSI, DAST | -78°C to room temp | High stereoselectivity with chiral auxiliaries | Achieves 4-fluoro substitution |
| Hydroxymethylation | Formaldehyde, base | Mild heating | Stereocontrolled via protecting groups | Adds hydroxymethyl group at 5-position |
| Purine coupling | Chlorinated purine, tetrahydrofuran derivative | TBAF, reflux | Stereoselective via protecting groups | Ensures attachment at N-9 |
| Benzamide formation | Benzoyl chloride, pyridine | 0°C to room temp | Late-stage acylation | Final step for benzamide group |
Chemical Reactions Analysis
Types of Reactions
N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine base or the benzamide group.
Substitution: The fluorine atom in the tetrahydrofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced purine or benzamide derivatives.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is primarily researched for its potential therapeutic applications:
Antiviral Activity : The compound has shown promise in inhibiting viral replication. Its structural similarity to natural nucleosides allows it to be incorporated into viral RNA or DNA, disrupting essential processes for viral proliferation.
Anticancer Properties : Research indicates that the compound can induce apoptosis in cancer cells. By inhibiting key enzymes involved in nucleic acid synthesis such as DNA polymerase and reverse transcriptase, it effectively disrupts cancer cell growth and survival.
Biological Research
In biological studies, this compound serves as a valuable tool for understanding enzyme-substrate interactions. Its fluorinated sugar moiety provides insights into the role of fluorine in biological systems.
Enzyme Inhibition Studies : The compound is utilized to study the inhibition mechanisms of various enzymes related to nucleic acid metabolism. This research can lead to the development of more effective inhibitors for therapeutic use.
Fluorine's Biological Role : Investigating how the fluorinated structure influences biological activity helps researchers design better drugs with enhanced efficacy and reduced side effects.
Industrial Applications
In the pharmaceutical industry, this compound is integral in drug development processes:
Drug Design : The unique structure of this compound allows for the design of new antiviral and anticancer drugs with improved pharmacokinetic properties. Its stability and bioavailability make it a candidate for further development into clinically relevant therapies.
Synthetic Pathways : The methods developed for synthesizing this compound can be adapted for producing other nucleoside analogs, facilitating broader applications in medicinal chemistry.
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that this compound effectively inhibited replication of certain viruses in vitro. The mechanism was attributed to its incorporation into viral genetic material.
- Cancer Cell Apoptosis : Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in various cancer cell lines. The study noted significant reductions in cell viability when treated with this compound compared to controls.
- Enzyme Interaction Studies : A detailed investigation into enzyme interactions showed that this compound acts as a competitive inhibitor for key enzymes involved in nucleic acid synthesis. This insight is critical for developing targeted therapies.
Mechanism of Action
The mechanism of action of N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can intercalate into DNA or RNA, disrupting their normal function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural variations among analogs:
*Calculated based on molecular formula C₁₇H₁₈FN₅O₄.
Key Observations :
- The 4-fluoro substitution in the target compound distinguishes it from non-fluorinated analogs (e.g., CAS 4546-72-9) and may confer resistance to enzymatic degradation, similar to 3'-deoxy-3'-fluoroguanosine .
- Protecting groups (e.g., bis(4-methoxyphenyl)(phenyl)methoxy in CAS 110764-72-2) are common in synthetic intermediates but absent in the target compound, affecting solubility and reactivity .
Physicochemical Properties
The 4-fluoro group enhances stability against phosphorylases, a feature shared with 3'-fluorinated nucleosides like 3'-deoxy-3'-fluoroguanosine .
Biological Activity
N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex nucleoside analogue that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides an overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆FN₅O₄ |
| Molecular Weight | 373.34 g/mol |
| CAS Number | 136834-20-3 |
| Purity | ≥95% |
The structure includes a purine base linked to a tetrahydrofuran moiety, which is modified with a fluorine atom and hydroxymethyl groups. These modifications are crucial for its biological interactions.
Antiviral Activity
Research indicates that nucleoside analogues similar to this compound exhibit significant antiviral properties. For instance, studies have shown that certain bridged nucleosides can inhibit viral replication by interfering with viral polymerases or other essential viral proteins .
Key Findings:
- Inhibition of Viral Replication: The compound has been tested against various viruses, demonstrating effectiveness in inhibiting replication.
- Mechanism of Action: Similar compounds have been found to act as competitive inhibitors of viral enzymes, which is hypothesized to be applicable to this compound as well.
Anticancer Activity
Nucleoside analogues are also explored for their anticancer properties. The compound's structural similarities to established chemotherapeutics suggest potential efficacy against cancer cells.
Case Studies:
- Ewing Sarcoma (ES): In studies involving Ewing sarcoma cells, modifications to nucleosides have led to selective cytotoxicity without significant DNA damage, indicating a targeted approach to cancer treatment .
- Cell Line Studies: Various derivatives have shown varying degrees of cytotoxicity across different cancer cell lines, with some compounds exhibiting over 12-fold selectivity towards cancer cells compared to normal cells .
Mechanistic Insights
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Nucleotide Synthesis: By mimicking natural nucleotides, the compound can disrupt nucleotide metabolism in rapidly dividing cells.
- Interference with DNA/RNA Polymerases: The structural features allow the compound to bind effectively to polymerases, inhibiting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
